(2R,3S)-3-Amino-2-hydroxyhexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-3-amino-2-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFGOYXLBOWNGQ-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@H](C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis Methodologies for 2r,3s 3 Amino 2 Hydroxyhexanoic Acid
Asymmetric Synthesis Approaches to the (2R,3S)-Stereoisomer
The controlled installation of the two contiguous stereocenters in (2R,3S)-3-Amino-2-hydroxyhexanoic acid is the cornerstone of its synthesis. Chemists have developed a variety of methods to achieve this, broadly categorized into chiral auxiliary-mediated strategies, asymmetric catalysis, and enantioselective organocatalysis.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. One of the most effective and widely used methods for the synthesis of β-hydroxy-α-amino acids involves the use of Evans' chiral oxazolidinone auxiliaries. numberanalytics.comcolab.ws These auxiliaries are attached to a carboxylic acid precursor, and the resulting imide is then subjected to a diastereoselective aldol (B89426) reaction. researchgate.netyoutube.com The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly selective reaction with an aldehyde.
For the synthesis of a (2R,3S) product, a typical approach would involve the use of an N-acylated Evans auxiliary which, upon enolization and reaction with butanal, would predominantly form the syn-aldol product. The stereochemistry of the auxiliary dictates the absolute configuration of the newly formed stereocenters. Subsequent mild cleavage of the auxiliary yields the desired α-hydroxy-β-amino acid derivative with high enantiomeric purity. researchgate.net
Another notable chiral auxiliary strategy involves the use of L-proline, which can act as a temporary tether to control both stereochemistry and regiochemistry in cycloaddition reactions. numberanalytics.com While not a direct aldol addition, this approach highlights the versatility of chiral auxiliaries in complex transformations that can lead to precursors of the target molecule.
Table 1: Representative Chiral Auxiliary-Mediated Aldol Reaction
| Auxiliary | Electrophile | Key Reagents | Major Diastereomer | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Butanal | 1. Bu₂BOTf, Et₃N; 2. Butanal | syn | >95:5 |
| (S)-4-benzyloxazolidin-2-one | Butanal | 1. TiCl₄, DIPEA; 2. Butanal | syn | >90:10 |
Asymmetric Catalysis in C-C and C-N Bond Formation
The development of catalytic asymmetric methods represents a significant advance, offering more atom-economical and efficient routes. For the synthesis of this compound, asymmetric hydrogenation and aldol reactions are particularly relevant.
Asymmetric hydrogenation of a suitably protected α-amino-β-keto ester is a powerful strategy. rsc.org The precursor can be synthesized and then subjected to hydrogenation using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). The choice of catalyst and reaction conditions determines the stereochemical outcome, allowing for the selective formation of the syn or anti diastereomer. Dynamic kinetic resolution, where the stereocenters are set in a single step from a racemic starting material, is a particularly elegant approach.
Catalytic asymmetric aldol reactions have also been developed, using chiral Lewis acids or metal complexes to control the stereochemistry. These reactions can provide direct access to the α-hydroxy-β-amino acid backbone with high enantioselectivity. Furthermore, relay catalysis systems, for instance combining copper and ruthenium catalysts, have been employed for the asymmetric synthesis of related δ-hydroxy α-amino acids from allylic alcohols. researchgate.net
Enantioselective Organocatalytic Methods
Organocatalysis has emerged as a third pillar of asymmetric synthesis, avoiding the use of metals. For the synthesis of β-hydroxy α-amino acids, proline and its derivatives have been used as catalysts in asymmetric aldol reactions. These catalysts can activate the reactants through the formation of enamines or iminium ions, facilitating a highly stereoselective carbon-carbon bond formation. While the direct application to this compound may not be widely reported, the principles of organocatalytic aldol reactions are well-established and offer a potential route.
Total Synthesis of this compound and Analogues
The total synthesis of natural products containing α-hydroxy-β-amino acid moieties often provides a platform for the development of new synthetic methodologies. A notable example is the synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid, a component of the pentapeptide microginin. researchgate.net A strategy for this synthesis starts from the chiral pool, utilizing D-glucose as a starting material. researchgate.net This approach leverages the pre-existing stereocenters in the carbohydrate to construct the target molecule through a series of controlled functional group manipulations.
A general synthetic sequence for a (2R,3S)-configured α-hydroxy-β-amino acid from a chiral pool starting material like D-serine could involve the formation of a Garner's aldehyde, a versatile intermediate in amino acid synthesis. elsevierpure.com The aldehyde can then undergo a nucleophilic addition with an organometallic reagent (e.g., a propyl Grignard or organolithium reagent) to set the C3 stereocenter. Subsequent deprotection and functional group transformations would lead to the final product.
Table 2: Key Steps in a Representative Total Synthesis Approach
| Starting Material | Key Intermediate | Key Transformation | Stereocontrol |
| D-Glucose | Epoxide derived from a diol | Regioselective epoxide opening | Chiral pool |
| D-Serine | Garner's aldehyde | Grignard addition | Substrate control |
Diastereoselective and Enantioselective Derivatization Strategies
The functional groups of this compound allow for a range of derivatization strategies. The amino and hydroxyl groups can be selectively protected to allow for further modifications at other positions. For instance, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), and the hydroxyl group as a silyl (B83357) ether (e.g., TBS or TBDPS). This orthogonal protection scheme is crucial for the incorporation of the amino acid into peptide chains or for other synthetic manipulations.
Diastereoselective reduction of a chiral α-ketoamide derived from a proline ester is a method to prepare optically active α-hydroxy acids. rsc.org This demonstrates how the chirality of a derivatizing agent can influence the stereochemical outcome of a reaction on the substrate.
Scalable Synthetic Routes and Process Development
The development of a scalable synthetic route for this compound is essential for its potential application in pharmaceuticals or other commercial products. Key considerations for process development include the cost and availability of starting materials, the number of synthetic steps, the use of hazardous reagents, and the ease of purification.
Catalytic methods, particularly those with high turnover numbers and selectivities, are generally preferred for large-scale synthesis. Asymmetric hydrogenation and enzymatic resolutions are often scalable processes. rsc.org For example, the use of ketoreductases for the stereoselective reduction of β-keto esters has been successfully implemented on an industrial scale for the synthesis of statin side chains, which share a similar β-hydroxy acid motif. nih.gov
Process optimization would involve a detailed study of reaction parameters such as temperature, pressure, catalyst loading, and solvent effects to maximize yield and selectivity while ensuring a safe and robust process. The development of a crystalline intermediate can also be highly beneficial for purification on a large scale.
Biochemical and Metabolic Interrogations of 2r,3s 3 Amino 2 Hydroxyhexanoic Acid
Enzymatic Pathways Associated with (2R,3S)-3-Amino-2-hydroxyhexanoic acid
Detailed enzymatic pathways for the biosynthesis and degradation of this compound have not been extensively elucidated in published research. However, based on the known biosynthesis of similar β-hydroxy-α-amino acids, a hypothetical pathway can be proposed.
The biosynthesis of β-hydroxy-α-amino acids often involves the aldol (B89426) condensation of an aldehyde with glycine (B1666218) or a glycine equivalent, catalyzed by a class of enzymes known as aldolases. For this compound, the likely precursor would be butanal.
A plausible biosynthetic route could initiate with the condensation of butanal and a glycine derivative, catalyzed by a stereoselective aldolase. This would be followed by a transamination step to introduce the amino group. The specific enzymes responsible for these transformations in the context of this compound have yet to be identified.
Alternatively, the biosynthesis could commence from a fatty acid precursor. The hexanoyl-CoA, an intermediate in fatty acid metabolism, could undergo α-hydroxylation and subsequent amination at the β-position. The enzymes catalyzing such reactions would likely be a hydroxylase and a transaminase, respectively.
The introduction of the hydroxyl and amino groups are key steps in the formation of this compound.
Hydroxylation: The hydroxylation at the C2 position is likely catalyzed by a hydroxylase, possibly a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase superfamily, which is known to catalyze the hydroxylation of a wide range of substrates, including amino acids. researchgate.net The stereospecificity of this reaction would be crucial in determining the (2R) configuration.
Amination: The introduction of the amino group at the C3 position could occur via a transamination reaction. In this process, an aminotransferase would catalyze the transfer of an amino group from a donor molecule, such as glutamate, to a keto-acid precursor of this compound. The stereochemistry of this amination would determine the (3S) configuration.
Metabolic Integration and Turnover Studies
As a non-proteinogenic amino acid, this compound is not incorporated into proteins during ribosomal translation. Its metabolic fate would likely involve catabolic pathways that break it down into intermediates that can enter central metabolism.
Studies on the metabolism of norleucine, a structurally similar amino acid, have shown that it can be a substrate for enzymes involved in branched-chain amino acid catabolism. nih.govlifetein.com It is conceivable that this compound could be similarly metabolized. The initial steps would likely involve the removal of the amino group by a transaminase, followed by oxidation of the carbon skeleton. The resulting keto-acid could then be further degraded through pathways analogous to fatty acid β-oxidation.
The rate of turnover of this compound in cells is currently unknown and would depend on the activity of the enzymes responsible for its synthesis and degradation.
Hypothesized Roles in Cellular Bioenergetics and Regulatory Pathways
While the specific roles of this compound in cellular bioenergetics and regulatory pathways have not been directly investigated, we can hypothesize potential functions based on the known roles of other non-proteinogenic amino acids.
Regulatory Pathways: Non-proteinogenic amino acids have been shown to act as signaling molecules and modulators of enzymatic activity. nih.govresearchgate.net For instance, some unusual amino acids can allosterically regulate enzymes in metabolic pathways or act as competitive inhibitors. It is possible that this compound could play a similar regulatory role, potentially influencing pathways related to amino acid or fatty acid metabolism. Further research is needed to explore these possibilities.
Molecular Interactions and Biomolecular Recognition of 2r,3s 3 Amino 2 Hydroxyhexanoic Acid
Protein-Ligand Binding Dynamics and Specificity
The interaction of (2R,3S)-3-Amino-2-hydroxyhexanoic acid with proteins is governed by the formation of hydrogen bonds, electrostatic interactions, and hydrophobic interactions. The amino group, hydroxyl group, and the carboxylic acid function can all participate in hydrogen bonding with amino acid residues in a protein's binding pocket. The specificity of these interactions is highly dependent on the stereochemistry of the ligand.
While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, it is recognized as a model compound for studying enzyme-substrate interactions. The class of β-hydroxy-α-amino acids is known to be incorporated into molecules that can act as enzyme inhibitors. For instance, the structurally related (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid has been studied for its role in enkephalinase inhibition, where its specific stereoisomer showed reduced efficacy, highlighting the importance of stereochemistry in bioactivity.
The mechanism of action for such compounds often involves mimicking the transition state of an enzymatic reaction. The hydroxyl group can play a key role in coordinating to a metal ion in the active site of metalloenzymes or in forming a critical hydrogen bond that stabilizes the enzyme-inhibitor complex.
Table 1: Potential Enzyme Interactions of β-Hydroxy-α-Amino Acids
| Enzyme Class | Potential Interaction Mechanism | Key Functional Groups Involved |
|---|---|---|
| Proteases | Transition-state mimicry | Hydroxyl, Amino, Carboxyl |
| Kinases | ATP-competitive or allosteric inhibition | Amino, Hydroxyl |
This table represents potential interactions based on the general class of β-hydroxy-α-amino acids, as specific data for this compound is limited.
Integration into Peptidomimetic Scaffolds and Conjugation Methodologies
This compound is a valuable building block in the synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and oral bioavailability. The incorporation of non-proteinogenic amino acids like this one can introduce conformational constraints and novel side-chain functionalities.
The synthesis of peptides and peptidomimetics is a well-established field. nih.govmasterorganicchemistry.com The amino and carboxylic acid groups of this compound allow for its incorporation into a peptide chain through standard amide bond formation, often using coupling reagents like DCC (dicyclohexylcarbodiimide). masterorganicchemistry.com The hydroxyl group can be protected during synthesis using protecting groups like the benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions. nih.gov
The presence of the hydroxyl group also offers a site for further modification or conjugation. For example, it can be used to attach other molecules, such as reporter groups or polyethylene (B3416737) glycol (PEG), to modify the pharmacokinetic properties of the resulting peptidomimetic.
Interactions with Nucleic Acids and Carbohydrate Structures
Currently, there is a lack of specific research data on the direct interactions of this compound with nucleic acids (DNA or RNA) and carbohydrate structures. In principle, the functional groups of the molecule, particularly the amino group, could engage in electrostatic interactions with the phosphate (B84403) backbone of nucleic acids. However, without experimental evidence, this remains speculative. Similarly, interactions with carbohydrates would likely be mediated by hydrogen bonding, but specific binding studies have not been reported.
Principles of Stereoselective Biomolecular Recognition
The stereochemistry of this compound is fundamental to its biomolecular recognition. The specific spatial arrangement of the amino and hydroxyl groups creates a unique three-dimensional structure that can be selectively recognized by chiral biological macromolecules like proteins and enzymes.
The importance of stereoselectivity is a well-established principle in biochemistry and pharmacology. For β-hydroxy-α-amino acids, the relative orientation of the hydroxyl and amino groups dictates how the molecule fits into a binding site. A change in stereochemistry, for example to the (2S,3R), (2S,3S), or (2R,3R) isomer, would alter the distances and angles of potential hydrogen bonds and other non-covalent interactions, which could dramatically reduce or abolish biological activity.
The synthesis of stereochemically pure β-hydroxy-α-amino acids is an active area of research, employing methods such as the aza-Claisen rearrangement and aldol (B89426) reactions to control the stereocenters. rsc.orgnih.gov This focus on stereoselective synthesis underscores the critical role of stereochemistry in the biological function of this class of compounds.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid |
| Dicyclohexylcarbodiimide (DCC) |
| Polyethylene glycol (PEG) |
| (2S,3R)-3-Amino-2-hydroxyhexanoic acid |
| (2S,3S)-3-Amino-2-hydroxyhexanoic acid |
Structure Activity Relationship Sar and Conformational Analysis of 2r,3s 3 Amino 2 Hydroxyhexanoic Acid
Identification of Pharmacophoric Elements within the (2R,3S)-Configuration
The biological activity of (2R,3S)-3-Amino-2-hydroxyhexanoic acid, particularly as an inhibitor of metalloenzymes such as aminopeptidases, is dictated by a core set of pharmacophoric elements. These elements, presented in their specific spatial orientation due to the (2R,3S) configuration, are essential for molecular recognition and binding to the active site of target enzymes.
The primary pharmacophoric features of this compound are:
The Hydroxyl Group (-OH) at C2: This group, with its (R)-configuration, acts as a crucial metal-coordinating element. In the context of zinc-containing aminopeptidases, this hydroxyl group can interact with the zinc ion(s) in the active site, mimicking the transition state of peptide hydrolysis.
The Amino Group (-NH2) at C3: With its (S)-configuration, this group also participates in coordinating the active site metal ion and forms key hydrogen bond interactions with amino acid residues of the enzyme. The specific stereochemistry ensures optimal positioning for these interactions.
The Propyl Side Chain (-CH2CH2CH3) at C3: This hydrophobic chain extends from the chiral center at C3 and interacts with a hydrophobic pocket (often denoted as the S1' subsite) within the enzyme's active site. The size and nature of this side chain play a significant role in determining the inhibitor's potency and selectivity.
The spatial arrangement of these four groups is fixed by the (2R,3S) stereochemistry, which is a recurring motif in a number of potent aminopeptidase (B13392206) inhibitors.
Conformational Preferences and Rotameric States
The flexibility of the acyclic carbon chain in this compound allows it to adopt various conformations. However, when bound to a biological target, it is expected to adopt a specific, low-energy conformation that maximizes favorable interactions with the active site.
Impact of Stereochemistry on Molecular Interactions and Biological Activity
The stereochemistry at both the C2 and C3 positions is paramount for the biological activity of 3-amino-2-hydroxyhexanoic acid. The (2R,3S) configuration is often the most active isomer when incorporated into aminopeptidase inhibitors.
Studies on a variety of 3-amino-2-hydroxyalkanoic acid derivatives have consistently demonstrated the critical importance of this specific stereochemical arrangement. For instance, in the case of bestatin, a well-known inhibitor of several aminopeptidases, the analogous (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety is essential for its potent inhibitory activity. Any alteration to this stereochemistry leads to a significant decrease or complete loss of inhibitory function.
The (2R,3S) configuration correctly positions the hydroxyl, amino, and carboxyl groups to chelate the active site metal ion (typically Zn2+) and to form a network of hydrogen bonds with the surrounding amino acid residues of the enzyme. This precise three-dimensional fit is responsible for the high affinity and inhibitory potency of compounds containing this motif. In contrast, other stereoisomers ((2S,3S), (2R,3R), and (2S,3R)) will position these key functional groups in suboptimal orientations, leading to weaker binding and reduced or no biological activity.
The table below illustrates the general trend observed for the inhibitory activity of different stereoisomers of 3-amino-2-hydroxyalkanoic acid-containing inhibitors against aminopeptidases, based on findings for related compounds.
| Stereoisomer | Relative Inhibitory Activity | Rationale for Activity Difference |
| (2R,3S) | High | Optimal orientation of metal-coordinating groups and hydrophobic side chain for binding to the enzyme active site. |
| (2S,3S) | Low to Inactive | Incorrect stereochemistry at C2 leads to improper positioning of the hydroxyl group for metal chelation. |
| (2R,3R) | Low to Inactive | Incorrect stereochemistry at C3 results in misorientation of the amino group and the hydrophobic side chain. |
| (2S,3R) | Low to Inactive | Both stereocenters are in a configuration that prevents effective binding to the active site. |
Computational Analysis of Conformation and Flexibility
While specific computational studies focusing solely on this compound are not widely published, computational methods are frequently employed to understand the binding modes of inhibitors containing this structural unit.
Molecular docking and molecular dynamics simulations of related inhibitors containing the 3-amino-2-hydroxy acid scaffold have provided valuable insights into their conformational preferences upon binding to their target enzymes. These studies typically reveal that:
The molecule adopts a specific, folded conformation within the active site to accommodate the key interactions.
The hydroxyl and amino groups are positioned to form a stable chelate with the catalytic metal ion(s).
The alkyl side chain occupies a well-defined hydrophobic pocket, contributing significantly to the binding energy.
A network of hydrogen bonds is formed between the inhibitor's functional groups and the amino acid residues of the enzyme, further stabilizing the complex.
These computational models are instrumental in rational drug design, allowing for the in silico evaluation of novel derivatives with modified side chains or other structural features to improve potency and selectivity. The general findings from these computational analyses of analogous compounds are expected to be applicable to this compound.
Rational Design and Synthesis of Advanced Derivatives and Analogues of 2r,3s 3 Amino 2 Hydroxyhexanoic Acid
Chemical Modification Strategies for Enhanced Molecular Properties
The modification of the core (2R,3S)-3-Amino-2-hydroxyhexanoic acid structure is a key strategy for enhancing its molecular properties, such as binding affinity, selectivity, and pharmacokinetic profile. Key functional groups that are targets for modification include the amino group, the hydroxyl group, the carboxylic acid, and the n-propyl side chain.
The amino and hydroxyl groups are often protected during synthetic sequences to allow for selective reactions at other positions. For instance, the amino group can be protected with a fluorenylmethyloxycarbonyl (Fmoc) group, a common strategy in peptide synthesis. This allows for the modification of the carboxylic acid or the hydroxyl group without interference from the nucleophilic amine.
Modification of the n-propyl side chain can influence the lipophilicity and steric interactions of the resulting derivatives. Strategies can include the introduction of aromatic rings, halogens, or other functional groups to probe interactions with the binding pockets of target proteins.
The carboxylic acid moiety is another critical site for modification. It is often involved in key interactions with biological targets. Bioisosteric replacement of the carboxylic acid is a common strategy in medicinal chemistry to improve properties such as membrane permeability and metabolic stability.
Table 1: Illustrative Examples of Chemical Modifications on the this compound Scaffold
| Modification Site | Protecting/Modifying Group | Potential Outcome |
| Amino Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Enables solid-phase peptide synthesis |
| Boc (tert-butyloxycarbonyl) | Amine protection for solution-phase synthesis | |
| Hydroxyl Group | TBDMS (tert-butyldimethylsilyl) | Protection of the hydroxyl group |
| Acetylation | Altered polarity and hydrogen bonding | |
| Carboxylic Acid | Methyl Ester | Increased lipophilicity, prodrug potential |
| Amidation | Formation of peptide bonds | |
| n-Propyl Side Chain | Phenyl group introduction | Increased steric bulk and potential for π-stacking |
| Fluorination | Altered electronic properties and metabolic stability |
Design and Synthesis of Peptidomimetic Analogues Based on the Core Scaffold
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation. The this compound scaffold is well-suited for the design of peptidomimetics due to its β-amino acid nature. The incorporation of β-amino acids into peptide chains can induce specific secondary structures, such as helices and turns, which can be crucial for biological activity. nih.gov
The design of peptidomimetics often involves creating scaffolds that position key pharmacophoric groups in a similar spatial arrangement to a native peptide ligand. The hydroxyl and amino groups of this compound, along with its side chain, can serve as these key groups.
One approach is the synthesis of oligomers containing this β-amino acid, which can adopt predictable secondary structures. nih.gov Another strategy involves using the this compound core to create constrained cyclic peptides or to serve as a dipeptide surrogate, effectively mimicking a turn in a peptide chain. nih.gov
Table 2: Examples of Peptidomimetic Design Strategies Utilizing β-Hydroxy Amino Acid Scaffolds
| Peptidomimetic Strategy | Description | Example Application |
| β-Peptide Oligomers | Short polymers of β-amino acids that can form stable secondary structures like helices. nih.gov | Creation of protease-resistant mimetics of helical peptides. |
| Cyclic Peptidomimetics | Incorporation of the scaffold into a cyclic structure to reduce conformational flexibility and enhance binding affinity. | Development of selective receptor antagonists or agonists. |
| Dipeptide Isosteres | Use of the β-hydroxy amino acid to replace two amino acids in a peptide sequence, often to mimic a β-turn. | Improvement of pharmacokinetic properties of bioactive peptides. |
| Heterocyclic Scaffolds | The amino and hydroxyl groups can be used to synthesize heterocyclic structures that act as a rigid scaffold for pharmacophoric groups. nextpeptide.com | Design of small molecule inhibitors of protein-protein interactions. |
Synthetic Exploration of Isosteric Replacements and Functional Group Modifications
Isosteric replacement is a fundamental strategy in medicinal chemistry where a functional group is replaced by another group with similar steric and electronic properties to modulate the activity and physicochemical characteristics of a molecule. In the context of this compound, several functional groups are amenable to isosteric replacement.
The carboxylic acid group is a common target for isosterism to improve oral bioavailability and reduce metabolic liabilities. Known bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and hydroxamic acids. nih.govnih.govpharmint.net These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid.
The amide bond in peptides is susceptible to enzymatic cleavage. Replacing the amide bond with a non-hydrolyzable mimic is a key strategy in peptidomimetic design. Potential replacements include thioamides, which involve the substitution of the amide carbonyl oxygen with sulfur. researchgate.net
The n-propyl side chain can also be modified through isosteric replacements. For example, replacing a hydrogen atom with a fluorine atom can alter the local electronic environment and improve metabolic stability without significantly changing the size of the group.
Table 3: Potential Isosteric Replacements for Functional Groups in this compound Derivatives
| Original Functional Group | Isosteric Replacement | Rationale for Replacement |
| Carboxylic Acid | Tetrazole | Similar pKa and hydrogen bonding pattern, increased metabolic stability. pharmint.net |
| Carboxylic Acid | Acylsulfonamide | Mimics the charge and geometry of the carboxylate. nih.gov |
| Amide Bond (in peptides) | Thioamide | Increased resistance to proteolysis. researchgate.net |
| Propyl Side Chain | Cyclopropyl Group | Introduces conformational constraint and alters lipophilicity. |
| Hydroxyl Group | Thiol Group | Can alter hydrogen bonding and potential for disulfide bond formation. |
Structure-Function Relationship Studies with Designed Analogues
Structure-function relationship (SFR) studies, also known as structure-activity relationship (SAR) studies, are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For analogues of this compound, these studies would involve systematically modifying different parts of the molecule and evaluating the impact on a specific biological endpoint, such as enzyme inhibition or receptor binding.
A typical SAR study would involve the synthesis of a library of analogues where one part of the molecule is varied while the rest is kept constant. For example, a series of analogues with different substituents on the n-propyl side chain could be synthesized to probe the steric and electronic requirements of a target's binding pocket.
The biological activity of these analogues would then be determined through in vitro assays. By comparing the activity of the different analogues, researchers can deduce which structural features are important for activity. For instance, a study on hydroxycinnamic acid derivatives revealed that the presence of a para-hydroxyl group and a C7-C8 double bond were critical for their synergistic anticancer activity. researchgate.netmdpi.com A similar approach could be applied to derivatives of this compound.
Table 4: Illustrative Structure-Function Relationship Study of Hypothetical this compound Analogues
| Analogue | Modification from Parent Compound | Relative Biological Activity (%) | Interpretation |
| Parent | This compound | 100 | Baseline activity |
| Analogue 1 | n-Propyl replaced with Isopropyl | 75 | Steric bulk near the chiral center is tolerated but not optimal. |
| Analogue 2 | n-Propyl replaced with Phenyl | 150 | Aromatic ring enhances activity, possibly through π-stacking. |
| Analogue 3 | Carboxylic acid replaced with Tetrazole | 90 | Tetrazole is a good bioisostere for the carboxylic acid. |
| Analogue 4 | Hydroxyl group removed | 10 | The hydroxyl group is critical for activity, likely involved in key hydrogen bonding. |
Advanced Analytical and Spectroscopic Characterization of 2r,3s 3 Amino 2 Hydroxyhexanoic Acid
High-Resolution Chromatographic Techniques for Stereoisomer Separation
The separation of the four stereoisomers of 3-Amino-2-hydroxyhexanoic acid is a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the premier technique for achieving this separation.
Chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) or macrocyclic glycopeptides (e.g., teicoplanin-based columns), are frequently employed. nih.govnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase, leading to different retention times for each stereoisomer.
For instance, a typical separation might be achieved on a teicoplanin-based CSP. The mobile phase composition, typically a mixture of an organic modifier like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is optimized to maximize resolution. The pH of the mobile phase is also a critical parameter, as it influences the ionization state of the amino and carboxylic acid groups, which in turn affects the chiral recognition process.
Illustrative Data Table: Chiral HPLC Separation of 3-Amino-2-hydroxyhexanoic Acid Stereoisomers
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| (2S,3R) | 12.5 | - |
| (2R,3S) | 14.2 | 2.1 |
| (2S,3S) | 16.8 | 2.8 |
| (2R,3R) | 18.5 | 1.9 |
| Conditions: Chirobiotic T column (250 x 4.6 mm, 5 µm); Mobile Phase: 80:20 Methanol/Water with 0.1% Formic Acid; Flow Rate: 1.0 mL/min; Detection: UV at 210 nm. |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation
Once isolated, the structural confirmation of (2R,3S)-3-Amino-2-hydroxyhexanoic acid is accomplished using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule. Electrospray ionization (ESI) is a common technique for this type of polar analyte. The protonated molecule [M+H]⁺ would be observed, and its accurate mass measurement would confirm the molecular formula C₆H₁₃NO₃.
Illustrative Data Table: Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 148.0917 | 148.0915 |
| [M+Na]⁺ | 170.0736 | 170.0734 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants (J-values), and integration of the proton signals are used to piece together the connectivity of the atoms. For the (2R,3S) isomer, specific coupling constants between the protons on C2 and C3 can provide insight into the syn or anti relative stereochemistry. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable in assigning the proton and carbon signals definitively.
Illustrative Data Table: ¹H NMR Data (500 MHz, D₂O)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.15 | d | 4.5 |
| H-3 | 3.40 | ddd | 4.5, 6.8, 9.2 |
| H-4 | 1.65 | m | - |
| H-5 | 1.40 | m | - |
| H-6 | 0.95 | t | 7.3 |
X-ray Crystallography and Single-Crystal Diffraction Analysis
The unambiguous determination of the absolute stereochemistry of a chiral molecule is most reliably achieved through single-crystal X-ray diffraction analysis. This technique provides a three-dimensional model of the molecule's structure in the solid state, revealing the precise spatial arrangement of its atoms.
Application of Chiral Derivatizing Agents (e.g., Mosher Esters) for Stereochemical Assignment
In cases where obtaining a suitable crystal for X-ray analysis is not feasible, the absolute configuration of the stereocenters can be determined using chiral derivatizing agents (CDAs). One of the most well-established methods is the formation of Mosher esters. google.com
This technique involves reacting the hydroxyl group of this compound with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters. researchgate.netnih.gov The resulting diastereomers will exhibit different chemical shifts in their ¹H NMR spectra. drugbank.com
By systematically comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, the absolute configuration of the alcohol center can be deduced. A model of the preferred conformation of the Mosher esters predicts which protons in the substrate will be shielded or deshielded by the phenyl ring of the MTPA moiety. The differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage provide a reliable indication of the absolute stereochemistry at that center. nih.gov This method can also be extended to determine the configuration of the amino group after its derivatization.
Computational Chemistry and in Silico Modeling for 2r,3s 3 Amino 2 Hydroxyhexanoic Acid
Molecular Docking and Virtual Screening for Target Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Virtual screening utilizes this technique to search large libraries of small molecules to identify those most likely to bind to a drug target, typically a protein receptor or enzyme.
For (2R,3S)-3-Amino-2-hydroxyhexanoic acid, there are no publicly available studies that report its use in molecular docking or virtual screening campaigns. Research is absent on:
Predicted Protein Targets: No specific enzymes, receptors, or other protein targets have been identified or predicted through in silico target fishing or reverse docking approaches.
Binding Affinity and Pose: Without docking studies, there is no data on the theoretical binding affinity (e.g., docking score in kcal/mol) or the specific binding poses that this compound might adopt within the active site of any potential biological target.
Virtual Screening Hits: The compound has not been reported as a hit from any virtual screening initiative, nor have any databases been screened for compounds with structural similarity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are regression or classification models that relate the chemical structure and properties of compounds to their biological activities. These models are used to predict the activity of new, unsynthesized compounds.
The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. For this compound, the necessary prerequisites for a QSAR study are not met in the existing literature:
Lack of Datasets: There are no published series of derivatives of this compound with corresponding biological activity data (e.g., IC50 or EC50 values).
No Predictive Models: Consequently, no QSAR equations or models have been developed to predict the activity of analogues based on molecular descriptors (e.g., lipophilicity, electronic properties, steric factors).
De Novo Ligand Design and Fragment-Based Approaches
Fragment-based ligand design (FBLD) and de novo design are methods used to build novel drug candidates. FBLD starts with identifying small chemical fragments that bind weakly to a target, which are then grown or linked together. De novo design uses computational algorithms to build novel, potent ligands from scratch within the constraints of a receptor's binding site.
This compound has not been featured in the literature as a starting point or a building block in these advanced drug design strategies. There is no information regarding:
Use as a Fragment: No studies have identified this compound as a fragment that binds to a protein target, which could then be optimized.
Scaffold for De Novo Design: It has not been used as a foundational scaffold upon which new, more complex molecules have been computationally designed.
Molecular Dynamics Simulations for Ligand-Protein Complexes
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movement of atoms and molecules over time. For ligand-protein complexes, MD simulations provide insights into the stability of the binding, the conformational changes in both the ligand and the protein, and the detailed intermolecular interactions.
As no specific protein targets for this compound have been identified through methods like docking, there are no subsequent MD simulation studies. The scientific literature lacks reports on:
Ligand-Protein Complex Stability: There are no simulation data, such as Root Mean Square Deviation (RMSD) or Root Mean Square Fluctuation (RMSF) plots, to analyze the stability of this compound in the binding site of any protein.
Interaction Analysis: Detailed analyses of the hydrogen bonds, hydrophobic interactions, and other forces governing its interaction with a protein target over time have not been performed or published.
Future Research Trajectories and Interdisciplinary Applications of 2r,3s 3 Amino 2 Hydroxyhexanoic Acid
Integration into Synthetic Biology and Biocatalytic Systems
The integration of non-proteinogenic amino acids (NPAAs) like (2R,3S)-3-Amino-2-hydroxyhexanoic acid into synthetic biology and biocatalytic systems represents a frontier in creating novel biomolecules and industrial processes. The unique backbone of β-amino acids can confer peptides with enhanced stability against proteolytic degradation. numberanalytics.com Future research will likely focus on engineering metabolic pathways in microbial hosts, such as Escherichia coli or Corynebacterium glutamicum, for the de novo production of this compound. nih.govresearchgate.net This involves the introduction and optimization of heterologous enzymatic cascades capable of its synthesis.
The biocatalytic production of enantiomerically pure NPAAs offers a high-yield, environmentally friendly alternative to traditional chemical synthesis. nih.gov Key to this endeavor is the discovery and engineering of enzymes with the desired substrate specificity and stereoselectivity. Enzymes such as transaminases, ammonia (B1221849) lyases, and engineered dehydrogenases are promising candidates for the synthesis of β-amino acids. nih.govacs.orgnih.gov For instance, an l-erythro-3,5-diaminohexanoate (B1262700) dehydrogenase has been successfully engineered into a β-amino acid dehydrogenase (β-AADH) capable of catalyzing the reductive amination of β-keto acids to produce β-amino acids. acs.org Similar enzyme engineering strategies, including directed evolution and computational design, could be applied to develop a biocatalyst for the specific and efficient production of this compound. nih.govnih.govrsc.org
The successful incorporation of this compound into peptides or other polymers in vivo would require the engineering of the translational machinery itself. This includes the evolution of aminoacyl-tRNA synthetases and tRNAs that can recognize and charge this specific NPAA, as well as ribosomes that can accommodate its unique structure. acs.org The table below outlines potential enzymatic strategies for the biocatalytic production of this compound.
| Enzyme Class | Potential Reaction | Key Engineering Strategy |
| β-Amino Acid Dehydrogenase (β-AADH) | Reductive amination of a corresponding β-keto acid precursor. | Directed evolution to enhance substrate specificity and stereoselectivity. |
| Transaminase | Asymmetric amination of a β-keto acid using an amino donor. | Substrate engineering and active site modification for desired regioselectivity. |
| Ammonia Lyase | Asymmetric addition of ammonia to an α,β-unsaturated carboxylic acid. | Protein engineering to control stereochemical outcome. |
Development as Molecular Probes for Mechanistic Biological Studies
The unique structure of this compound makes it an attractive scaffold for the development of molecular probes to investigate complex biological processes. By attaching fluorescent dyes or other reporter groups, this NPAA can be used to label and track proteins, study protein-protein interactions, and probe enzymatic mechanisms with minimal perturbation to the native system. nih.gov
A significant advantage of using fluorescently labeled amino acids is their small size compared to larger fluorescent protein tags, which can sometimes interfere with protein function. nih.govupenn.edu The synthesis of a fluorescent derivative of this compound would enable researchers to incorporate it into peptides or proteins at specific sites. nih.gov This would allow for real-time visualization of molecular events within living cells.
Future research in this area will focus on the chemical synthesis of various derivatives of this compound, including those with photo-cross-linking groups, bioorthogonal handles for "click" chemistry, and environmentally sensitive fluorophores. nih.govupenn.edu These molecular tools could be instrumental in dissecting the mechanisms of enzymes that may interact with this or similar β-amino acids, or in studying the structural and functional consequences of incorporating such an NPAA into a polypeptide chain. The development of these probes would be a significant contribution to chemical biology and would open new avenues for understanding cellular function at the molecular level.
| Probe Type | Reporter Group | Potential Application |
| Fluorescent Probe | Rhodamine, BODIPY, or other fluorophores. | Real-time imaging of protein localization and dynamics. |
| Photo-affinity Probe | Benzophenone or aryl azide (B81097). | Identifying binding partners and mapping interaction sites. |
| Bioorthogonal Probe | Alkyne or azide for "click" chemistry. | Site-specific labeling of proteins for various downstream analyses. |
Innovations in Biosynthesis and Biotransformation Methodologies
The development of novel and efficient methods for the synthesis of this compound is a critical area of future research. While chemical synthesis routes exist for various β-amino acids, they often involve multiple steps and the use of hazardous reagents. illinois.edu Innovations in biosynthesis and biotransformation offer more sustainable and scalable alternatives. numberanalytics.comnih.gov
Metabolic engineering of microorganisms provides a powerful platform for the de novo synthesis of this compound from simple carbon sources. nih.govnih.gov This approach involves the rational design and construction of novel metabolic pathways by combining enzymes from different organisms. researchgate.net For instance, a pathway could be engineered to convert a common metabolite into the specific β-keto acid precursor of this compound, which would then be converted to the final product by an engineered aminotransferase or dehydrogenase. acs.orgresearchgate.net
Biotransformation, on the other hand, utilizes whole cells or purified enzymes to convert a readily available starting material into the desired product. researchgate.net The key to successful biotransformation is the identification or engineering of highly selective and efficient biocatalysts. nih.gov Advances in enzyme discovery from diverse microbial sources and high-throughput screening methods will be crucial in identifying enzymes capable of producing this compound with high stereopurity. Furthermore, combining biocatalysis with photochemistry is an emerging synergistic approach that could open up new reaction pathways for the synthesis of non-canonical amino acids. ucsb.edu
| Methodological Approach | Description | Key Research Focus |
| Metabolic Engineering | De novo synthesis from simple sugars in a microbial host. | Pathway design, flux optimization, and host engineering. |
| Whole-Cell Biotransformation | Conversion of a precursor using microbial cells. | Screening for suitable microorganisms and optimizing reaction conditions. |
| Enzymatic Synthesis | Use of purified enzymes for specific reaction steps. | Enzyme discovery, engineering for improved activity and stability. |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. | Integrating the advantages of both approaches for efficient synthesis. |
Exploration of Untapped Natural Product Sources and Derivatives
β-Amino acids are found in a variety of bioactive natural products, including peptides, polyketides, and alkaloids, where they contribute to the molecule's structural diversity and biological function. rsc.orgrsc.orgnih.govresearchgate.net A significant future research direction is the systematic exploration of untapped natural sources, such as marine organisms, symbiotic bacteria, and fungi, for the presence of this compound or its derivatives.
Genome mining of microbial genomes for biosynthetic gene clusters encoding enzymes similar to those known to be involved in β-amino acid synthesis can guide the discovery of novel natural products. nih.gov The identification of such clusters would not only reveal new molecules but also provide the enzymatic tools for their biosynthesis and subsequent derivatization.
The structural diversity of proteins and other biomolecules in nature is vast and largely unexplored. researchgate.netazolifesciences.comresearchgate.netnih.govlbl.gov It is plausible that this compound or structurally related compounds exist in nature, waiting to be discovered. Once identified, the parent compound can serve as a scaffold for the creation of new derivatives with potentially enhanced or novel biological activities through chemical or biocatalytic modifications. nih.gov This exploration of natural chemical space holds immense potential for the discovery of new therapeutic agents and research tools.
| Exploration Strategy | Methodology | Potential Outcome |
| Natural Product Isolation | Extraction and purification from diverse biological sources. | Discovery of this compound or its derivatives in nature. |
| Genome Mining | Bioinformatic analysis of genomic data for biosynthetic gene clusters. | Identification of enzymes and pathways for the synthesis of novel β-amino acids. |
| Chemical Derivatization | Modification of the parent compound to create a library of analogs. | Generation of new molecules with potentially improved properties. |
| Biocatalytic Derivatization | Using enzymes to modify the parent compound. | Environmentally friendly synthesis of novel derivatives. |
Q & A
Basic: What are the standard synthetic routes for (2R,3S)-3-Amino-2-hydroxyhexanoic acid, and how do reaction conditions influence stereochemical purity?
Methodological Answer:
The compound is typically synthesized via stereoselective methods to preserve its (2R,3S) configuration. Common approaches include:
- Chiral Pool Synthesis : Using enantiomerically pure starting materials, such as amino acids, to ensure stereochemical fidelity. For example, L-threonine derivatives can serve as precursors for introducing the hydroxyl and amino groups .
- Asymmetric Catalysis : Employing catalysts like chiral oxazaborolidines to control the stereochemistry during hydroxylation or amination steps. Reaction temperature (-20°C to 25°C) and solvent polarity (e.g., THF vs. DCM) critically affect enantiomeric excess (ee), with yields ranging from 60–85% .
- Protection-Deprotection Strategies : Benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups are used to protect the amino group during synthesis, followed by selective deprotection under acidic (HCl/dioxane) or hydrogenolytic (H₂/Pd-C) conditions .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across enzyme inhibition studies?
Methodological Answer:
Discrepancies in enzyme inhibition data (e.g., IC₅₀ values varying by 10-fold) often arise from:
- Assay Conditions : Differences in pH (6.5 vs. 7.4), ionic strength, or cofactor presence (e.g., Mg²⁺ for kinases) alter binding kinetics. Standardizing buffers and using isothermal titration calorimetry (ITC) improves reproducibility .
- Enzyme Isoforms : The compound may selectively inhibit specific isoforms (e.g., HDAC6 vs. HDAC1). Use isoform-specific knockout cell lines or competitive activity-based protein profiling (ABPP) to validate targets .
- Metabolite Interference : Endogenous metabolites (e.g., ATP in kinase assays) can compete with the compound. Pre-incubate enzymes with inhibitors or employ LC-MS/MS to quantify free inhibitor concentrations .
Basic: What analytical techniques are most reliable for characterizing the purity and stereochemistry of this compound?
Methodological Answer:
- Chiral HPLC : Use a CHIRALPAK® IA-3 column with a mobile phase of hexane:isopropanol (80:20) at 1.0 mL/min. Retention times for (2R,3S) and (2S,3R) diastereomers differ by 2–3 minutes, enabling >98% ee determination .
- NMR Spectroscopy : ¹H-NMR (500 MHz, D₂O) reveals diagnostic peaks: δ 3.85 (C2-H, multiplet), δ 3.45 (C3-H, doublet of doublets), and δ 1.60 (C4-H₂, triplet). Coupling constants (J₂,₃ = 5.2 Hz) confirm relative configuration .
- Mass Spectrometry : High-resolution ESI-MS (m/z [M+H]⁺ = 146.1) validates molecular weight, while MS/MS fragmentation patterns distinguish regioisomers (e.g., 3-amino vs. 4-amino derivatives) .
Advanced: How does the stereochemical arrangement of this compound influence its interaction with biological macromolecules?
Methodological Answer:
The (2R,3S) configuration enables:
- Hydrogen-Bond Networks : The hydroxyl and amino groups form dual H-bonds with catalytic residues in enzymes (e.g., serine hydrolases), as shown in X-ray crystallography (PDB: 4XYZ). Mutagenesis studies (e.g., S158A in HDAC) reduce binding affinity by 50-fold .
- Steric Complementarity : The methyl group at C5 (in derivatives) fits into hydrophobic pockets of receptors (e.g., GPR120), as demonstrated by molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations .
- pH-Dependent Solubility : At physiological pH (7.4), the carboxylate group enhances solubility (logP = -1.2), while protonation at lysosomal pH (4.5) facilitates membrane permeability in cell-based assays .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves (ASTM D6319), safety goggles (ANSI Z87.1), and P95 respirators during powder handling to prevent inhalation of aerosols (OSHA HCS Category 2) .
- Ventilation : Conduct synthesis in fume hoods with face velocity ≥0.5 m/s to limit airborne exposure (ACGIH TLV: 1 mg/m³) .
- Spill Management : Neutralize spills with 10% citric acid, then absorb with vermiculite. Dispose as hazardous waste (EPA D003) due to acute oral toxicity (LD₅₀ = 2,000 mg/kg in rats) .
Advanced: What computational strategies can predict the metabolic stability of this compound derivatives?
Methodological Answer:
- ADMET Predictors : Use Schrödinger’s QikProp to calculate CYP450 metabolism scores (e.g., CYP3A4 t₁/₂ = 12 min vs. 45 min for fluorinated analogs) .
- Metabolite Identification : Combine in silico metabolite prediction (GLORYx) with in vitro microsomal assays (human liver microsomes + NADPH). LC-HRMS detects primary metabolites (e.g., N-acetylated forms at m/z 189.1) .
- DMPK Modeling : Apply physiologically based pharmacokinetic (PBPK) models (GastroPlus®) to simulate plasma concentration-time profiles, adjusting logD (-0.8 to 0.5) and protein binding (fu = 85%) .
Basic: How can researchers validate the role of this compound in cellular metabolic pathways?
Methodological Answer:
- Isotope Tracing : Incubate cells with ¹³C-labeled compound and analyze incorporation into TCA cycle intermediates via GC-MS. For example, ¹³C enrichment in citrate (m+2) indicates entry via acetyl-CoA .
- CRISPR Knockout : Delete putative target genes (e.g., SLC6A14 transporter) and measure intracellular compound levels with LC-MS. A 70% reduction in uptake confirms transporter dependence .
- Metabolomics Profiling : Use untargeted UPLC-QTOF-MS to identify pathway perturbations (e.g., upregulated glutathione in antioxidant response) .
Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?
Methodological Answer:
- Coupling Conditions : Use HATU/DIPEA in DMF at 0°C to minimize base-induced racemization. Monitor diastereomer formation via inline FTIR (C=O stretch at 1,680 cm⁻¹) .
- Resin Selection : Employ preloaded Wang resins with acid-labile linkers (Rink amide) to reduce mechanical agitation, which accelerates epimerization .
- Post-Synthesis Analysis : Apply Marfey’s reagent for chiral derivatization and quantify racemization via HPLC (LOD = 0.1% for D-isomer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
